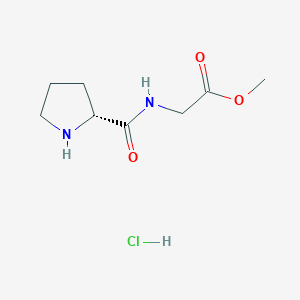
Methyl(R)-prolylglycinatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl®-prolylglycinatehydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a hydrochloride salt form of Methyl®-prolylglycinate, which is a derivative of proline and glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-prolylglycinatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the amino acids proline and glycine.
Coupling Reaction: Proline is first protected using a suitable protecting group. The protected proline is then coupled with glycine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed under acidic conditions to yield Methyl®-prolylglycinate.
Hydrochloride Formation: The final step involves the conversion of Methyl®-prolylglycinate to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl®-prolylglycinatehydrochloride may involve large-scale batch reactors where the above synthetic steps are optimized for higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl®-prolylglycinatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the glycine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of Methyl®-prolylglycinate.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Methyl®-prolylglycinatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: This compound is studied for its potential role in modulating biological processes, including enzyme activity and protein-protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Methyl®-prolylglycinatehydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- Methyl®-prolylglycinate
- Prolylglycine
- Methylglycinate
Uniqueness
Methyl®-prolylglycinatehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
属性
分子式 |
C8H15ClN2O3 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
methyl 2-[[(2R)-pyrrolidine-2-carbonyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H,10,12);1H/t6-;/m1./s1 |
InChI 键 |
ASSBOQXVKNGFHE-FYZOBXCZSA-N |
手性 SMILES |
COC(=O)CNC(=O)[C@H]1CCCN1.Cl |
规范 SMILES |
COC(=O)CNC(=O)C1CCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
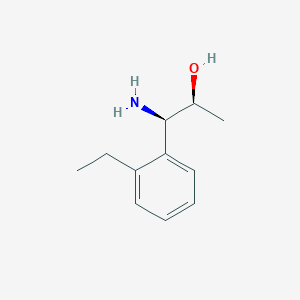

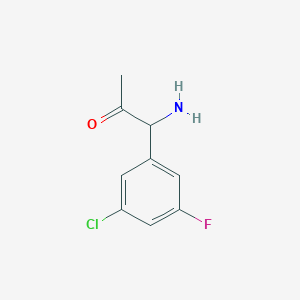
![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
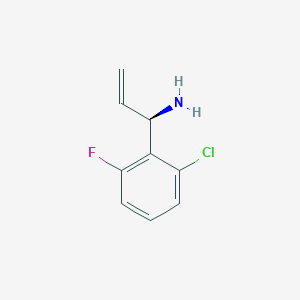

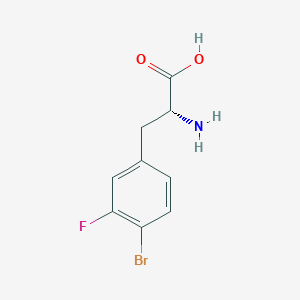
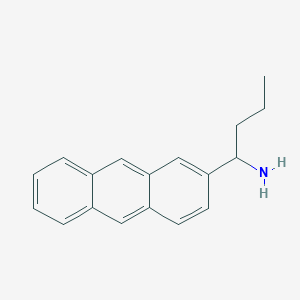
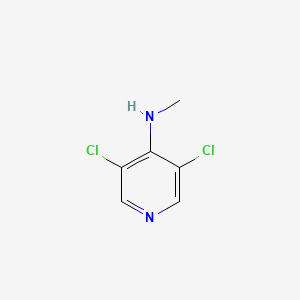
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)
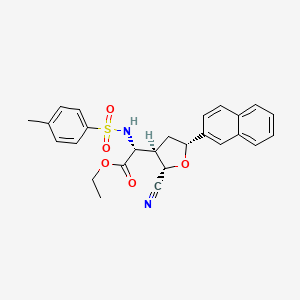
![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
